molecular formula C14H22N2O B1356086 N-((4-Benzylmorpholin-2-YL)methyl)ethanamine CAS No. 868770-14-3

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine

Katalognummer: B1356086
CAS-Nummer: 868770-14-3
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: RWZANZNCCFYETP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine is a synthetic organic compound belonging to the benzylmorpholine class, characterized by a morpholine ring core substituted with a benzyl group at the 4-position and an N-ethanamine chain at the 2-position. This specific molecular architecture, featuring both nitrogen and oxygen heteroatoms within its ring structure, makes it a valuable intermediate in medicinal chemistry and drug discovery research . The compound's primary research application lies in its role as a versatile chemical building block (synthon) for the synthesis of more complex molecules. Researchers utilize this scaffold in structure-activity relationship (SAR) studies, particularly in developing compounds for neuroscientific and pharmacological targets, given the known biological relevance of the morpholine pharmacophore . The structural motif is common in compounds designed to interact with the central nervous system. As a secondary amine, it offers a reactive site for further functionalization through alkylation, acylation, or condensation reactions, enabling the creation of diverse chemical libraries . Handling and Safety: This chemical requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed hazard information. As a research compound, it is strictly For Research Use Only (RUO) . It is not for human or veterinary diagnostic or therapeutic use, nor for any form of consumer consumption. Researchers should implement appropriate engineering controls and wear suitable personal protective equipment (PPE) when working with this substance.

Eigenschaften

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-15-10-14-12-16(8-9-17-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZANZNCCFYETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562386
Record name N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868770-14-3
Record name N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reductive Amination Approach

The most commonly reported synthetic route for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine involves reductive amination of 4-benzylmorpholine-2-carbaldehyde with ethanamine. This method is favored due to its efficiency and ability to produce high-purity products.

  • Starting Materials : 4-benzylmorpholine-2-carbaldehyde and ethanamine.
  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using palladium on carbon (Pd/C).
  • Solvents : Dichloromethane, ethanol, or methanol are commonly used to dissolve reactants.
  • Reaction Conditions : Mild temperatures (room temperature to 40°C) under inert atmosphere, often nitrogen or argon, to prevent oxidation.
  • Duration : Several hours (typically 4–12 hours), monitored by thin-layer chromatography (TLC).

This reductive amination results in the formation of the secondary amine linkage connecting the morpholine ring to the ethanamine group, yielding the target compound with good stereochemical control.

Catalytic Hydrogenation

An alternative method involves catalytic hydrogenation of an imine intermediate formed between 4-benzylmorpholine and ethanamine derivatives.

  • Catalyst : Palladium on carbon (Pd/C).
  • Hydrogen Source : Molecular hydrogen (H2) under controlled pressure (1–5 atm).
  • Solvent : Ethanol or dichloromethane.
  • Temperature : Ambient to slightly elevated (25–50°C).
  • Advantages : Cleaner reaction profile and fewer side products.

Industrial Scale Synthesis

Industrial production typically employs batch reactors with continuous stirring to ensure homogeneous mixing. The reaction scale is increased while maintaining:

  • Controlled temperature and pressure.
  • Efficient stirring to maximize contact between reactants.
  • Use of environmentally friendly solvents and catalysts to reduce waste.
  • Purification by distillation or chromatographic methods (e.g., column chromatography using silica gel) to isolate the pure compound.

Purification and Characterization

Post-synthesis, purification is critical to obtain high-purity this compound.

  • Chromatography : Silica gel column chromatography using solvent gradients (e.g., dichloromethane/methanol) is standard.
  • Distillation : Vacuum distillation can be employed for removing volatile impurities.
  • Crystallization : Sometimes used if the compound forms suitable crystals.

Analytical Techniques for Verification

Technique Purpose Key Details
NMR Spectroscopy Structural confirmation ¹H NMR: Morpholine protons at δ 3.6–4.0 ppm; aromatic benzyl protons at δ 7.2–7.4 ppm. ¹³C NMR confirms carbon framework.
Mass Spectrometry Molecular weight confirmation High-resolution MS showing m/z 233.1648 for C14H22N2O.
HPLC-UV Purity assessment C18 column, acetonitrile/water mobile phase, λmax ~254 nm.
Thin-Layer Chromatography (TLC) Reaction monitoring Ninhydrin staining for amine detection.

Reaction Mechanism and Optimization

Mechanistic Insights

  • The aldehyde group of 4-benzylmorpholine-2-carbaldehyde reacts with the amino group of ethanamine to form an imine intermediate.
  • The imine is subsequently reduced to the secondary amine by sodium cyanoborohydride or catalytic hydrogenation.
  • The reaction is stereoselective, favoring the formation of the desired isomer due to steric and electronic effects of the morpholine ring.

Yield Optimization Strategies

  • Use of sodium cyanoborohydride under mildly acidic conditions improves selectivity and yield.
  • Controlling solvent polarity and reaction temperature optimizes imine formation and reduction rates.
  • Continuous monitoring by TLC allows timely quenching to prevent over-reduction or side reactions.
  • Purification solvent gradients are optimized to maximize recovery during chromatography.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent(s) Conditions Advantages Typical Yield (%)
Reductive Amination 4-benzylmorpholine-2-carbaldehyde + ethanamine Sodium cyanoborohydride (NaBH3CN) Dichloromethane, ethanol Room temp, inert atmosphere High selectivity, mild conditions 75–85
Catalytic Hydrogenation Imine intermediate from above Pd/C, H2 gas Ethanol, dichloromethane 25–50°C, 1–5 atm H2 pressure Cleaner reaction, fewer byproducts 70–80
Industrial Batch Process Same as above Pd/C or NaBH3CN Environmentally friendly solvents Controlled temp & pressure, stirring Scalable, cost-effective 70–90

Research Findings and Notes

  • The compound’s preparation is well-documented in pharmaceutical intermediate synthesis, particularly for neurological drug development.
  • Reaction conditions are optimized to balance yield, purity, and cost-effectiveness.
  • The stereochemistry at the morpholine ring is critical and controlled during reductive amination.
  • Purification techniques are essential for removing side products and ensuring suitability for further biological or chemical applications.

This detailed overview consolidates diverse research findings and industrial practices, providing a professional and authoritative guide on the preparation of this compound. The methods described ensure reproducibility, high purity, and scalability for research and development purposes.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Building Block for Synthesis : It can be used to create various derivatives that have distinct chemical properties.
  • Reactivity Studies : Its ability to undergo diverse chemical transformations makes it a subject of interest for studying reaction mechanisms.

Biology

In biological research, this compound has been investigated for its interactions with biological macromolecules:

  • Biochemical Pathways : It may influence enzyme activities or receptor interactions, making it relevant for studies on metabolic pathways.
  • Potential Therapeutic Applications : Its structural features suggest possible roles in drug development targeting specific biological systems.

Medicine

The potential therapeutic properties of this compound are being explored in several contexts:

  • Drug Development : Research indicates that derivatives of this compound may have applications in treating conditions involving neurotransmitter modulation .
  • Pain Management : Some studies suggest its efficacy as a modulator of pain pathways via interactions with cannabinoid receptors .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate (KMnO4)Ketones or carboxylic acids
ReductionLithium aluminum hydride (LiAlH4)Amines or alcohols
Nucleophilic SubstitutionAlkyl halides + NaOHSubstituted morpholine derivatives

Case Study 1: Drug Development

A study focused on the synthesis of this compound derivatives demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds exhibited high affinity for serotonin transporters, indicating their relevance in treating depressive disorders .

Case Study 2: Pain Modulation Research

Research involving animal models has shown that this compound can modulate pain responses through cannabinoid receptor pathways. In particular, it was effective in reducing hyperalgesia in inflammatory pain models . This suggests its potential use as an analgesic agent.

Wirkmechanismus

The mechanism of action of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine (CAS 147465-50-7)
  • Structural Difference : The ethyl substitution on the terminal amine distinguishes this compound from the parent structure.
  • Implications : Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce solubility .
(4-Benzylmorpholin-2-yl)-N-methyl methanamine (CAS 126645-75-8)
  • Structural Difference : The ethanamine backbone is replaced with a methylamine group.
  • Implications : Shorter chain length may reduce conformational flexibility and alter receptor binding kinetics .
N-(2-Methoxybenzyl)-2-morpholinoethanamine (CAS 626209-57-2)
  • Structural Difference : Incorporates a methoxybenzyl group instead of benzylmorpholine.

NBOMe Series (Phenethylamine Derivatives)

The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share a phenethylamine core substituted with a 2-methoxybenzyl group. Key comparisons:

Property N-((4-Benzylmorpholin-2-YL)methyl)ethanamine 25I-NBOMe (Example)
Core Structure Morpholine-benzyl-ethanamine 2C-X phenethylamine derivative
Substituents Benzylmorpholine 4-Iodo-2,5-dimethoxyphenyl + 2-methoxybenzyl
Polarity Higher (due to morpholine oxygen) Moderate (methoxy groups)
Pharmacological Activity Not well-documented Potent 5-HT2A agonist (hallucinogenic)
Legal Status Unspecified Controlled substance in multiple jurisdictions
  • Key Difference: The morpholine ring in the target compound replaces the hallucinogenic 2C-X aromatic ring system of NBOMes, likely eliminating psychedelic effects .

Other Ethanamine Derivatives

2-(4-Methoxyphenyl)-N-methylethanamine (CAS 355383-13-0)
  • Structural Difference : Lacks the morpholine ring, featuring a simple methoxyphenyl-ethylamine structure.
  • Implications : Reduced complexity and hydrogen-bonding capacity, likely lower receptor selectivity .
N-Methyl-1-[4-(2-morpholin-4-ylethoxy)phenyl]methanamine (PubChem CID 7060587)
  • Structural Difference : Morpholine is linked via an ethoxy group to a phenyl ring.
  • Implications : The ethoxy spacer increases molecular weight and may influence pharmacokinetics .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Morpholine rings are generally resistant to oxidative metabolism, suggesting longer half-life than NBOMe compounds, which undergo rapid demethylation .

Q & A

What are the recommended synthetic routes for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine, and how can reaction yields be optimized?

Basic Research Question
The synthesis typically involves reductive amination between 4-benzylmorpholine-2-carbaldehyde and ethanamine, followed by purification via column chromatography. Key intermediates may include morpholine derivatives with benzyl-protected amines. Optimization strategies:

  • Use sodium cyanoborohydride or catalytic hydrogenation for reductive amination to improve stereochemical control .
  • Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.
  • Adjust solvent polarity (e.g., dichloromethane/methanol gradients) during purification to enhance yield .

What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzylmorpholine scaffold and ethanamine linkage (e.g., δ 3.6–4.0 ppm for morpholine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₄H₂₁N₂O⁺ requires m/z 233.1648) .
  • HPLC-UV : Purity assessment using C18 columns with acetonitrile/water mobile phases; λmax ~254 nm for aromatic systems .

How does the substitution pattern on the morpholine ring influence the compound’s pharmacological activity?

Advanced Research Question
Structural analogs (e.g., NBOMe derivatives) suggest that substituents on the benzyl or morpholine groups modulate receptor binding. Methodological approaches:

  • Receptor Binding Assays : Screen against serotonin (5-HT₂A) and dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
  • SAR Studies : Synthesize derivatives with halogens or methoxy groups on the benzyl ring and compare EC₅₀ values in vitro .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with receptor binding pockets .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question
Stability is highly dependent on temperature and humidity:

  • Long-Term Storage : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and HPLC to assess degradation at 40°C/75% RH over 30 days .
  • pH Stability : Evaluate solubility and degradation kinetics in buffered solutions (pH 3–9) via UV-Vis spectroscopy .

How can researchers resolve contradictions in reported receptor affinity data for this compound class?

Advanced Research Question
Discrepancies may arise from assay conditions or structural impurities. Mitigation strategies:

  • Standardized Assay Protocols : Use identical cell lines (e.g., HEK293 expressing 5-HT₂A) and ligand concentrations across studies .
  • Impurity Profiling : Employ LC-MS/MS to identify byproducts (e.g., N-dealkylated derivatives) that may interfere with binding .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What in vitro models are suitable for preliminary toxicity screening of this compound?

Advanced Research Question
Prioritize models that reflect CNS activity and metabolic pathways:

  • Cytotoxicity Assays : MTT or LDH assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC₅₀ values .
  • hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiac safety risks .
  • Hepatotoxicity : Primary hepatocyte cultures or HepG2 cells for metabolic stability and CYP450 inhibition profiling .

What computational tools can predict the metabolic fate of this compound?

Advanced Research Question
Leverage in silico platforms to identify likely metabolites:

  • CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to map oxidation sites (e.g., morpholine ring opening) .
  • Metabolite Identification : Combine molecular networking (GNPS) with MS/MS fragmentation libraries .

How does stereochemistry at the morpholine ring affect biological activity?

Advanced Research Question
Enantiomeric purity is critical for receptor selectivity:

  • Chiral HPLC : Use amylose-based columns to separate enantiomers and test individual isomers in bioassays .
  • X-ray Crystallography : Resolve crystal structures of enantiomer-receptor complexes to elucidate binding motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.